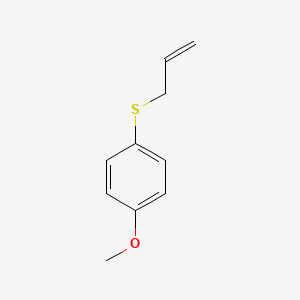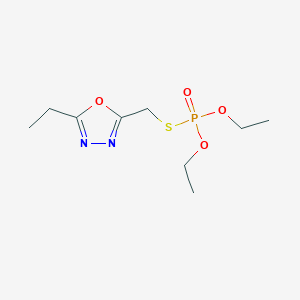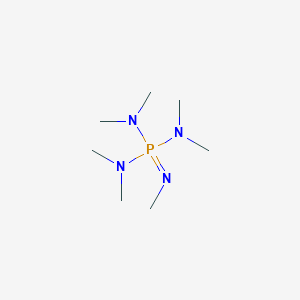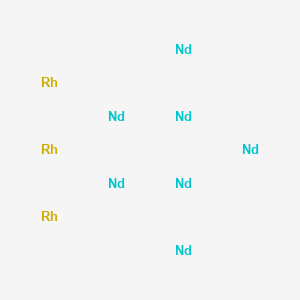
Neodymium--rhodium (7/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium–rhodium (7/3) is a compound formed by the combination of neodymium and rhodium in a 7:3 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of neodymium–rhodium (7/3) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Neodymium–rhodium (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of neodymium and rhodium oxides.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents to convert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of one of the metal atoms with another metal or non-metal element, depending on the desired properties of the final product.
Major Products Formed: The major products formed from these reactions include neodymium oxide, rhodium oxide, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Neodymium–rhodium (7/3) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties make it an effective catalyst for these processes.
Biology: In biological research, neodymium–rhodium (7/3) is used in the development of imaging agents and contrast agents for magnetic resonance imaging (MRI). Its magnetic properties enhance the quality of the images obtained.
Medicine: The compound is being explored for its potential use in targeted drug delivery systems. Its ability to interact with specific molecular targets makes it a promising candidate for this application.
Industry: In industrial applications, neodymium–rhodium (7/3) is used in the production of high-performance magnets and catalytic converters. Its unique combination of magnetic and catalytic properties makes it valuable in these fields.
Mecanismo De Acción
The mechanism by which neodymium–rhodium (7/3) exerts its effects is primarily based on its ability to interact with specific molecular targets. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction. In biological applications, its magnetic properties allow it to interact with specific molecules, enhancing the effectiveness of imaging and drug delivery systems.
Comparación Con Compuestos Similares
Neodymium oxide (Nd2O3): Known for its magnetic properties and used in various industrial applications.
Rhodium oxide (Rh2O3): Known for its catalytic properties and used in catalytic converters and other industrial processes.
Neodymium–iron–boron (NdFeB): A well-known magnetic compound used in the production of high-performance magnets.
Uniqueness: Neodymium–rhodium (7/3) is unique in that it combines the magnetic properties of neodymium with the catalytic properties of rhodium This combination results in a compound with a wide range of applications, from catalysis to imaging and drug delivery
Propiedades
Número CAS |
50864-31-8 |
|---|---|
Fórmula molecular |
Nd7Rh3 |
Peso molecular |
1318.4 g/mol |
Nombre IUPAC |
neodymium;rhodium |
InChI |
InChI=1S/7Nd.3Rh |
Clave InChI |
PVRODRVXOAHRRM-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


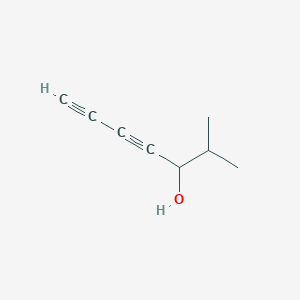
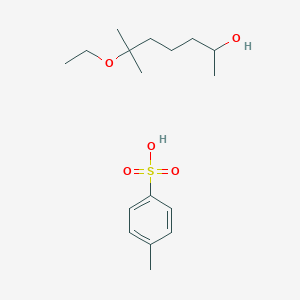
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

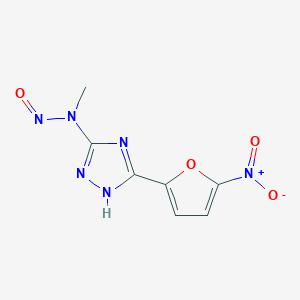
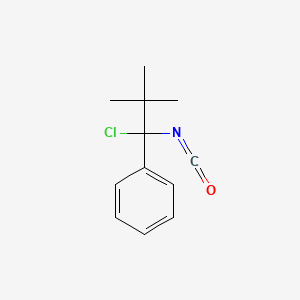
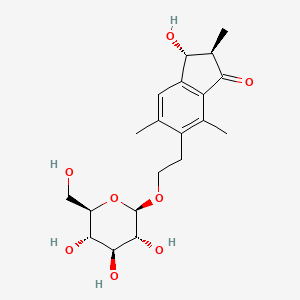
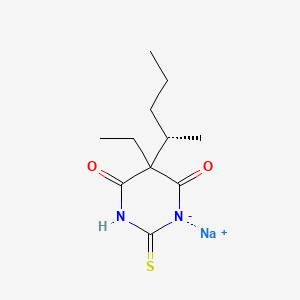
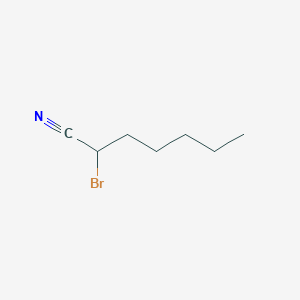
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
